![molecular formula C18H17NO2 B4886320 4,4-dimethyl-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B4886320.png)
4,4-dimethyl-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione
Overview
Description
4,4-dimethyl-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione, also known as DMIQ, is a chemical compound that belongs to the isoquinolinedione family. It is a derivative of isoquinoline and has a unique molecular structure that makes it a promising candidate for various scientific research applications.
Scientific Research Applications
Antioxidant Properties in Food Chemistry
4,4-Dimethyl-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione: may have potential applications in food chemistry due to its structural similarity to compounds known for their antioxidant properties. Compounds like DDMP, which are formed in the Maillard reaction, contribute significantly to the antioxidant properties of food intermediates . The presence of hydroxyl groups and the enol structure in such molecules play a crucial role in their antioxidant activity, which can be crucial for preserving food quality and preventing spoilage.
Pharmaceutical Development
In the pharmaceutical industry, the antioxidant capabilities of compounds like 4,4-dimethyl-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione can be harnessed to develop new medications. Antioxidants are essential in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer . Research into the compound’s reactivity with free radicals could lead to breakthroughs in drug design and therapy.
Materials Science
The structural features of 4,4-dimethyl-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione suggest potential applications in materials science. Its antioxidant properties could be beneficial in creating polymers with increased resistance to degradation by oxidation. This can extend the life of materials used in harsh environments or in applications where longevity and durability are critical .
Environmental Science
In environmental science, antioxidants play a role in reducing pollution and protecting ecosystems. The compound’s ability to scavenge free radicals can be applied to processes that aim to neutralize industrial pollutants and minimize oxidative damage to the environment .
Analytical Chemistry
The reactivity of 4,4-dimethyl-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione with various radicals can be utilized in analytical chemistry for the development of assays to measure oxidative stress markers. Such assays are valuable in both clinical diagnostics and research settings, providing insights into the oxidative status of biological systems .
Biochemistry
Finally, in the field of biochemistry, understanding the interaction of 4,4-dimethyl-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione with other molecules can shed light on cellular processes involving electron transfer and redox reactions. This knowledge can contribute to the broader understanding of metabolic pathways and the development of targeted therapies .
properties
IUPAC Name |
4,4-dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12-8-10-13(11-9-12)19-16(20)14-6-4-5-7-15(14)18(2,3)17(19)21/h4-11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTIXWPLQVGINM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(C2=O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322263 | |
Record name | 4,4-dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203751 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4,4-Dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione | |
CAS RN |
327091-15-6 | |
Record name | 4,4-dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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